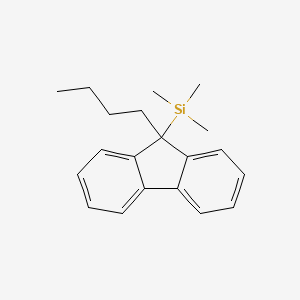
(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C20H26Si It is a derivative of fluorene, where the 9-position is substituted with a butyl group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Butyl-9H-fluoren-9-yl)(trimethyl)silane typically involves the reaction of 9-bromo-9-butylfluorene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl moiety to dihydrofluorene derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its fluorene core, which exhibits strong fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of (9-Butyl-9H-fluoren-9-yl)(trimethyl)silane largely depends on the specific application and reaction it is involved in. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The butyl group provides hydrophobic characteristics, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar in structure but lacks the butyl group.
9-Butylfluorene: Similar but lacks the trimethylsilyl group.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a butyl group.
Uniqueness
(9-Butyl-9H-fluoren-9-yl)(trimethyl)silane is unique due to the presence of both a butyl group and a trimethylsilyl group at the 9-position of the fluorene core. This dual substitution imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
88223-21-6 |
|---|---|
分子式 |
C20H26Si |
分子量 |
294.5 g/mol |
IUPAC名 |
(9-butylfluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C20H26Si/c1-5-6-15-20(21(2,3)4)18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h7-14H,5-6,15H2,1-4H3 |
InChIキー |
AEBQDRPEWBJVSO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


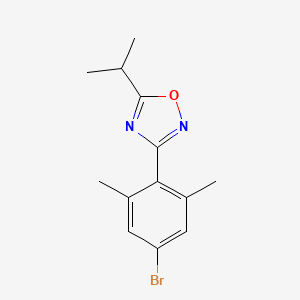
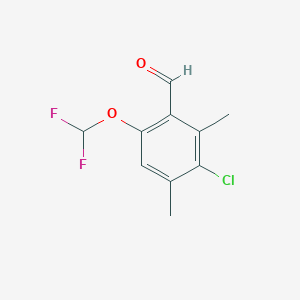

![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
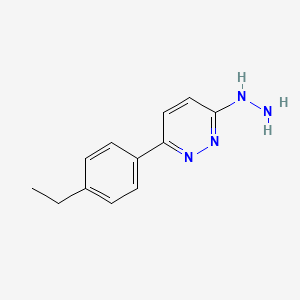
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

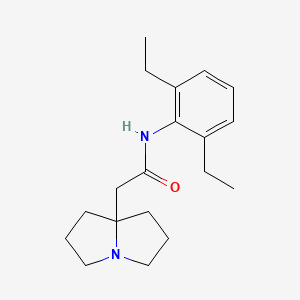

![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
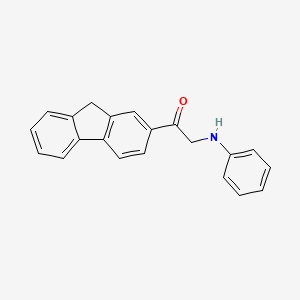
![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)

